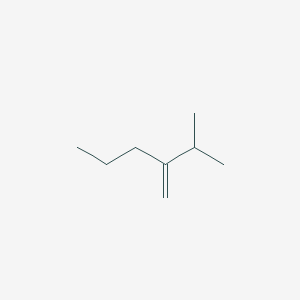

1-Pentene, 2-(1-methylethyl)

Descripción

Significance and Context of Branched Alkene Research

Branched alkenes are a class of hydrocarbons characterized by a carbon chain with at least one carbon-carbon double bond and one or more alkyl branches. ontosight.aioit.edu This structural feature significantly influences their physical and chemical properties, making them a focal point of research. ontosight.ai The study of branched alkenes is crucial for several areas of chemical science and industry.

In the realm of polymer chemistry , the structure of alkene monomers, including branching, directly impacts the properties of the resulting polymers. numberanalytics.comnumberanalytics.com The degree and nature of branching can affect a polymer's crystallinity, melting point, and mechanical strength. numberanalytics.comlibretexts.org For instance, branched alkenes are used as intermediates in the synthesis of certain polymers, surfactants, and lubricants. ontosight.ai Their structure contributes to the viscosity index and lubricity of lubricating oils. ontosight.ai

Furthermore, branched alkenes are pivotal in synthetic organic chemistry . The development of selective synthesis methods for branched alkenes is an ongoing area of research. hiroshima-u.ac.jp For example, catalytic hydroboration of alkenes is a well-established method to create borane-functionalized hydrocarbons, and there is considerable interest in catalysts that favor the formation of branched products. acs.org Additionally, new methods are being explored for the synthesis of branched thioesters and aldehydes from alkenes. rsc.orgacs.org These transformations are significant as they provide pathways to valuable chemical intermediates. rsc.orgacs.org

Table 1: Key Research Areas for Branched Alkenes

| Research Area | Significance |

|---|---|

| Polymer Chemistry | Monomer structure influences polymer properties like crystallinity and melting point. numberanalytics.comlibretexts.org |

| Synthetic Organic Chemistry | Development of selective synthesis methods for valuable chemical intermediates. hiroshima-u.ac.jprsc.orgacs.org |

| Reaction Kinetics | Understanding the combustion and reactivity of branched alkenes. osti.gov |

Scope of Academic Inquiry into 1-Pentene (B89616), 2-(1-methylethyl)

Academic inquiry into 1-Pentene, 2-(1-methylethyl) has primarily focused on its fundamental chemical and physical properties. This compound is identified by its CAS Registry Number 16746-02-4. nist.govchemeo.comchemeo.com

Key data points that have been the subject of academic documentation include its molecular formula (C8H16) and molecular weight (112.21 g/mol ). nist.govchemeo.com Its structure is defined by the IUPAC name 1-Pentene, 2-(1-methylethyl) and can also be represented by the SMILES string C=C(CCC)C(C)C. chemeo.comchemeo.com

Detailed physical and chemical properties have been compiled in databases such as the NIST Chemistry WebBook and Cheméo. nist.govchemeo.com These properties include:

Boiling Point: Estimated at 378.56 K. chemeo.com

Enthalpy of Vaporization: 32.42 kJ/mol. chemeo.com

Enthalpy of Formation (gas): -98.09 kJ/mol. chemeo.com

Critical Temperature: 552.61 K. chemeo.com

Critical Pressure: 2681.86 kPa. chemeo.com

While specific synthetic routes for 1-Pentene, 2-(1-methylethyl) are not extensively detailed in the provided search results, general methods for alkene synthesis, such as the partial hydrogenation of alkynes, are well-established. chemicalbook.com The NIST WebBook indicates that gas chromatography data is available for this compound, suggesting its use in analytical studies. nist.gov The compound has also been noted in the context of its potential role in the manufacturing of plastics, adhesives, and coatings, and as a starting material for other organic syntheses. guidechem.com

Table 2: Physicochemical Properties of 1-Pentene, 2-(1-methylethyl)

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 16746-02-4 | nist.govchemeo.comchemeo.com |

| Molecular Formula | C8H16 | nist.govchemeo.com |

| Molecular Weight | 112.21 g/mol | nist.govchemeo.com |

| Normal Boiling Point | 378.56 K | chemeo.com |

| Enthalpy of Vaporization | 32.42 kJ/mol | chemeo.com |

| Enthalpy of Formation (gas) | -98.09 kJ/mol | chemeo.com |

Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-3-methylidenehexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-5-6-8(4)7(2)3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOUCFWFZPKWYRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90336007 | |

| Record name | 1-Pentene, 2-(1-methylethyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90336007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16746-02-4 | |

| Record name | 2-Methyl-3-methylenehexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16746-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentene, 2-(1-methylethyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90336007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexane, 2-methyl-3-methylene- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Pentene, 2 1 Methylethyl and Its Derivatives

Catalytic Approaches to Branched Olefin Synthesis

The creation of branched olefins often involves the catalytic manipulation of simple, linear, or less-branched starting materials. Palladium catalysis and hydroboration are two powerful tools in the synthetic chemist's arsenal (B13267) for achieving these transformations.

Palladium-Catalyzed Transformations of Branched Alkenes

Palladium catalysts are renowned for their versatility in C-C and C-X bond formation. In the context of branched alkene synthesis, palladium's ability to promote isomerization and functionalization reactions is particularly valuable.

A significant challenge in organic synthesis is the functionalization of remote, unactivated C-H bonds. Palladium catalysis has emerged as a powerful solution through a process known as "chain-walking" or "metal-walk". nih.govwikipedia.org This mechanism involves the migration of a palladium-hydride species along a hydrocarbon chain through a series of β-hydride eliminations and reinsertions. bohrium.comacs.org This allows for the introduction of functional groups at positions distant from the initial point of coordination. nih.gov

The process is initiated by the formation of an alkyl-palladium intermediate which can isomerize along the carbon backbone. nih.gov This "walking" continues until the catalyst reaches a more stable or reactive position, where subsequent functionalization occurs. nih.gov This strategy has been successfully applied to the remote functionalization of various alkenes, including those with complex branching patterns. nih.govoup.com The choice of ligands, such as α-diimines, is crucial in controlling the catalytic activity and the extent of chain-walking. wikipedia.orgacs.org

Recent developments have focused on designing new nickel and palladium catalysts with specific imine ligand structures to optimize chain-walking polymerization of internal alkenes, leading to the synthesis of novel polymers with highly branched structures. bohrium.com

Table 1: Key Features of Palladium-Catalyzed Chain-Walking

| Feature | Description |

| Mechanism | Iterative sequence of β-hydride elimination and reinsertion of a metal-hydride species. bohrium.comacs.org |

| Catalysts | Primarily palladium(II) and nickel(II) complexes with α-diimine or other specialized ligands. wikipedia.orgbohrium.com |

| Applications | Synthesis of hyperbranched polymers, remote functionalization of unactivated C-H bonds. nih.govresearchgate.net |

| Control | The degree of branching and the position of functionalization can be tuned by catalyst design, temperature, and monomer concentration. wikipedia.org |

The hydrohalogenation of alkenes typically follows Markovnikov's rule, leading to the formation of branched alkyl halides. However, palladium catalysis can be employed to achieve anti-Markovnikov or remote hydrohalogenation, providing access to linear alkyl halides from both terminal and internal alkenes. researchgate.netnih.gov

A key innovation in this area is the use of engineered pyridine-oxazoline (Pyox) ligands containing a hydroxyl group. researchgate.netnih.gov This ligand design is essential for accelerating the oxidative halogenation step and achieving high chemo- and regioselectivity. researchgate.netnih.gov The catalytic cycle is proposed to involve the formation of a palladium-hydride species, which then undergoes chain-walking to the terminal position of the alkene. Subsequent oxidative halogenation then furnishes the primary alkyl halide. researchgate.netnih.gov

This method is particularly valuable as it can be applied to mixtures of alkene isomers, which are readily available from industrial processes, to produce a single, linear alkyl halide product. oup.comresearchgate.netnih.gov

Table 2: Comparison of Hydrohalogenation Methods

| Method | Regioselectivity | Catalyst | Substrate Scope |

| Traditional Hydrohalogenation | Markovnikov | None | Alkenes |

| Palladium-Catalyzed Remote Hydrohalogenation | Anti-Markovnikov/Linear | Palladium with engineered Pyox ligands | Terminal and internal alkenes, including isomer mixtures. researchgate.netnih.gov |

Hydroboration-Based Synthetic Routes

Hydroboration is a fundamental reaction in organic synthesis that involves the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond. umich.edubolivianchemistryjournal.org This reaction is highly valuable for its predictable regioselectivity and stereoselectivity, making it a cornerstone for the synthesis of alcohols and other functionalized compounds from alkenes. masterorganicchemistry.commasterorganicchemistry.com

The hydroboration of alkenes is a stereospecific syn-addition, meaning that the boron and hydrogen atoms add to the same face of the double bond. masterorganicchemistry.comlibretexts.org The regioselectivity is primarily governed by steric and electronic factors, with the boron atom preferentially adding to the less substituted carbon of the alkene (anti-Markovnikov addition). bolivianchemistryjournal.orgredalyc.org This selectivity can be enhanced by using sterically hindered borane (B79455) reagents. redalyc.org

For example, while borane (BH₃) itself provides good regioselectivity with terminal alkenes, bulkier reagents like disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN) exhibit even higher selectivity. masterorganicchemistry.comredalyc.org The choice of borane reagent is therefore critical in controlling the outcome of the reaction, especially with more complex or sterically demanding alkenes. redalyc.org The reaction proceeds through a four-membered transition state without the formation of a carbocation intermediate, thus preventing rearrangements. libretexts.org

Recent advances have also seen the development of cobalt-catalyzed hydroboration reactions that can achieve remote hydroboration of internal alkenes via an initial isomerization step. chinesechemsoc.org

Table 3: Regioselectivity of Various Borane Reagents with 1-Hexene (B165129)

| Borane Reagent | % Boron at C-1 | % Boron at C-2 |

| Diborane (B8814927) | 94% | 6% |

| Chloroborane-dimethyl sulfide (B99878) | 99% | 1% |

| Disiamylborane | 99% | 1% |

| Thexylchloroborane-dimethyl sulfide | 99% | 1% |

| 9-BBN | 99.9% | 0.1% |

| Data sourced from redalyc.org |

Monoorganylboranes (RBH₂) and diorganylboranes (R₂BH) offer a finer level of control in hydroboration reactions. sci-hub.se These reagents can be prepared and used in a controlled, sequential manner to hydroborate different alkenes, leading to the formation of mixed triorganylboranes. sci-hub.se

For instance, monoorganylboranes can react with one equivalent of an internal alkene to form a mixed diorganylborane. sci-hub.seresearchgate.net This intermediate can then be used to hydroborate a different alkene, allowing for the synthesis of complex, unsymmetrical products. sci-hub.se The steric bulk of the organic group on the borane reagent significantly influences the regioselectivity of the second hydroboration step. sci-hub.se

Methylborane (MeBH₂) is a particularly versatile monoorganylborane, capable of the controlled hydroboration of a wide range of alkene classes. sci-hub.se In contrast, bulkier reagents like tert-butylborane (t-BuBH₂) can cleanly monohydroborate certain alkenes like 2-methyl-1-pentene. sci-hub.se This stepwise approach provides a powerful strategy for the synthesis of specifically substituted organoboranes, which are valuable intermediates for a variety of subsequent transformations. sci-hub.se

Mechanistic Models of Boron Addition to Branched Alkenes

The hydroboration of alkenes, a cornerstone of modern organic synthesis, proceeds via the addition of a boron-hydrogen bond across a carbon-carbon double bond. masterorganicchemistry.commasterorganicchemistry.com In the context of branched alkenes such as 1-pentene (B89616), 2-(1-methylethyl), the regioselectivity of this addition is a critical consideration, governed by both electronic and steric factors. redalyc.orgscielo.org.bo

The prevailing mechanistic model for the hydroboration of alkenes involves a concerted, four-center transition state. makingmolecules.comlibretexts.org In this model, the π electrons of the alkene attack the empty p-orbital of the boron atom, while a hydride from the borane is transferred to one of the carbons of the double bond. libretexts.orgjove.com This process occurs in a single step, avoiding the formation of a discrete carbocation intermediate and thus precluding the possibility of carbocation rearrangements. masterorganicchemistry.comlibretexts.org

For branched alkenes, steric hindrance plays a dominant role in directing the boron atom to the less substituted carbon of the double bond. redalyc.orgscielo.org.boorganic-chemistry.org In the case of 1-pentene, 2-(1-methylethyl), the bulky isopropyl group at the 2-position sterically shields this carbon, leading to the preferential addition of the boron atom to the terminal C1 carbon. This results in an anti-Markovnikov addition product. masterorganicchemistry.comlibretexts.org The initial addition of borane (BH3) can lead to a monoalkylborane, which can then react with additional alkene molecules to form dialkylboranes and ultimately trialkylboranes. jove.com The increasing steric bulk of the alkylborane intermediates enhances the regioselectivity of subsequent additions. organic-chemistry.org

The stereochemistry of hydroboration is characterized by syn-addition, meaning that the boron and hydrogen atoms add to the same face of the double bond. masterorganicchemistry.commakingmolecules.comlibretexts.org This is a direct consequence of the concerted mechanism. Subsequent oxidation of the resulting organoborane, typically with hydrogen peroxide in a basic solution, replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry. masterorganicchemistry.com

To improve the regioselectivity of hydroboration for sterically hindered alkenes, bulkier borane reagents can be employed. libretexts.orglibretexts.org Reagents such as disiamylborane ((Sia)2BH) and 9-borabicyclo[3.3.1]nonane (9-BBN) are significantly more sterically demanding than borane itself, leading to a higher degree of selectivity for the anti-Markovnikov product. masterorganicchemistry.comlibretexts.org For instance, while diborane provides a 94% regioselectivity for the terminal addition to 1-hexene, the use of reagents like chloroborane-dimethyl sulfide or disiamylborane can increase this to 99%, and 9-BBN can achieve 99.9% selectivity. redalyc.orgscielo.org.bo

The table below summarizes the regioselectivity of different borane reagents in the hydroboration of a representative branched alkene, 4-methyl-2-pentene (B213027).

Table 1: Regioselectivity of Hydroboration of 4-methyl-2-pentene with Various Borane Reagents

| Borane Reagent | % Addition to C2 | % Addition to C3 |

|---|---|---|

| Diborane (B2H6) | 57% | 43% |

| Disiamylborane ((Sia)2BH) | 97% | 3% |

| Thexylborane | 66% | 34% |

| Thexylchloroborane-dimethyl sulfide | 99% | 1% |

| 9-BBN | 99.8% | 0.2% |

Data sourced from scientific literature. scielo.org.bo

Recent advancements have also explored the use of earth-abundant metal catalysts to achieve branched-selective hydroboration, offering an alternative to traditional methods. acs.org

Other Transition Metal-Catalyzed Processes

While hydroboration is a powerful tool, other transition metal-catalyzed reactions offer alternative pathways for the functionalization of branched alkenes like 1-pentene, 2-(1-methylethyl).

Copper-catalyzed hydroamination has emerged as a valuable method for the synthesis of amines from alkenes. This reaction involves the addition of an N-H bond across the carbon-carbon double bond. For branched, unactivated terminal alkenes, developing highly regioselective and enantioselective copper-catalyzed hydroamination methods remains a significant area of research.

Recent studies have demonstrated that the use of specific ligands can control the regioselectivity of the addition. For instance, employing a chiral Josiphos-type ligand in combination with a copper catalyst has enabled the highly enantioselective Markovnikov hydroamination of styrenes and unactivated terminal aliphatic alkenes. This approach typically yields branched amine products.

Conversely, achieving anti-Markovnikov selectivity in the hydroamination of unactivated terminal alkenes is more challenging. However, research has shown that employing a different catalytic system, such as one based on a phosphine-ligated copper hydride complex, can favor the formation of the linear amine product. The mechanism is thought to involve the hydrometalation of the alkene followed by nucleophilic substitution.

The table below illustrates the regioselectivity in copper-catalyzed hydroamination of a generic terminal alkene.

Table 2: Regioselectivity in Copper-Catalyzed Hydroamination

| Ligand Type | Predominant Product |

|---|---|

| Chiral Josiphos-type | Branched (Markovnikov) |

| Phosphine-based | Linear (anti-Markovnikov) |

Data based on general findings in the field.

The oligomerization of branched olefins, such as 1-pentene, 2-(1-methylethyl), using nickel catalysts is a process of significant industrial relevance, particularly in the production of synthetic lubricants and other specialty chemicals. The structure of the resulting oligomers is highly dependent on the nature of the nickel catalyst and the reaction conditions.

Nickel(II) complexes, often activated by alkylaluminum co-catalysts, are commonly employed for this purpose. The mechanism generally proceeds through a series of insertion and elimination steps. An active nickel-hydride species is initially formed, which then inserts an olefin monomer. Subsequent insertions of further monomer units lead to chain growth. The process is terminated by β-hydride elimination, which releases the oligomer and regenerates the nickel-hydride catalyst.

The branching pattern of the resulting oligomers is influenced by the regioselectivity of the olefin insertion and the potential for isomerization of the growing alkyl chain. For a branched olefin like 1-pentene, 2-(1-methylethyl), the steric bulk of the monomer plays a crucial role in directing the insertion process.

Non-Catalytic and Radical Pathways

Beyond metal-catalyzed reactions, non-catalytic and radical-mediated transformations provide alternative routes for the synthesis of derivatives from branched alkenes.

Chloroacylation offers a method for the synthesis of α,β-unsaturated ketones (enones). While typically applied to alkynes, a related approach can be envisioned for the transformation of branched alkenes. This would likely involve an initial functionalization of the alkene, for example, through allylic halogenation, to introduce a leaving group. The resulting allylic halide could then undergo a nucleophilic substitution with a carboxylate or an equivalent, followed by oxidation to yield the enone.

Alternatively, a radical-based approach could be employed. The reaction of an acyl radical with the branched alkene would lead to the formation of a new carbon-carbon bond. Subsequent elimination or oxidation steps would then generate the desired α-branched enone. The regioselectivity of the initial radical addition would be a key factor in determining the final product structure.

The functionalization of 1-pentene, 2-(1-methylethyl) can provide precursors for a variety of classic carbon-carbon bond-forming reactions.

Grignard Reaction: Hydroboration-oxidation of 1-pentene, 2-(1-methylethyl) yields the corresponding primary alcohol. This alcohol can be converted to an alkyl halide, which upon reaction with magnesium metal forms a Grignard reagent. This organometallic species is a powerful nucleophile that can react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.

Aldol (B89426) and Claisen Condensations: Oxidation of the primary alcohol derived from 1-pentene, 2-(1-methylethyl) would produce an aldehyde. This aldehyde can participate in aldol condensations with other enolizable carbonyl compounds, leading to the formation of β-hydroxy carbonyl compounds, which can be subsequently dehydrated to α,β-unsaturated carbonyls. Similarly, conversion of the initial alkene to a carboxylic acid derivative would open up pathways for Claisen-type condensations.

Wittig Reaction: The aldehyde derived from the oxidation of the alcohol can also serve as a substrate in the Wittig reaction. This reaction utilizes a phosphorus ylide to convert the aldehyde into a new alkene, offering a powerful method for extending the carbon chain and introducing new functional groups.

The following table outlines the key transformations and resulting products for these classic reactions starting from a derivative of 1-pentene, 2-(1-methylethyl).

Table 3: Application of Classic C-C Bond Forming Reactions

| Starting Derivative | Reaction | Reagent(s) | Product Type |

|---|---|---|---|

| Alkyl Halide | Grignard | Mg, then electrophile (e.g., R2C=O) | Alcohol |

| Aldehyde | Aldol Condensation | Base, another carbonyl | β-Hydroxy Carbonyl |

| Aldehyde | Wittig | Phosphorus Ylide (R3P=CR'R'') | Alkene |

| Ester | Claisen Condensation | Base, another ester | β-Keto Ester |

This table provides a generalized overview of the reaction types.

Stereoselective Synthesis of 1-Pentene, 2-(1-methylethyl) and Related Isomers

The spatial arrangement of atoms within a molecule, or its stereochemistry, plays a pivotal role in its chemical and physical behavior. For branched alkenes such as 1-Pentene, 2-(1-methylethyl), achieving a specific stereoisomeric form—be it a particular enantiomer or geometric isomer—requires sophisticated synthetic techniques. This section explores the advanced methodologies employed to control both chirality and geometric isomerism in the synthesis of these complex structures.

Asymmetric Hydrovinylation Techniques for Chiral Branched Alkenes

Asymmetric hydrovinylation stands out as a powerful method for constructing chiral centers. This reaction involves the addition of a vinyl group and a hydrogen atom across a double bond, and when catalyzed by a chiral catalyst, it can produce one enantiomer in excess over the other. Nickel-catalyzed asymmetric hydrovinylation has proven particularly effective for creating chiral branched alkenes, including those with challenging quaternary carbon centers. nih.gov

The success of these reactions hinges on the design of the catalyst system, which typically consists of a nickel precursor and a chiral ligand. Phosphoramidites and carbohydrate-derived phosphinites have emerged as highly effective classes of ligands, capable of inducing high levels of enantioselectivity. nih.govpsu.edu These ligands create a chiral environment around the nickel center, directing the incoming reactants to form the desired stereoisomer. For instance, nickel complexes of tunable phosphoramidite (B1245037) ligands have been used in the hydrovinylation of various vinylarenes and 1,3-dienes, achieving excellent yields and selectivities for the desired products, often in the range of 92–99% enantiomeric excess (ee). nih.gov

Research has demonstrated that even substrates with bulky groups, such as an isopropyl group at the 1-position of a styrene, can undergo hydrovinylation with very high enantioselectivity (~97% ee), although the reaction rate may be slower. nih.gov The choice of counterion and solvent can also play a crucial role in catalyst activity and selectivity. psu.edu

Below is a table summarizing representative results from asymmetric hydrovinylation reactions relevant to the synthesis of chiral branched alkenes.

| Substrate | Catalyst System (Ligand) | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| 2-Phenyl-1-butene | Ni(II)-Phosphoramidite Complex | Moderate | ~97 | nih.gov |

| 2-Naphthyl derivative | Ni(II)-Phosphoramidite Complex | >98 | >99 | nih.gov |

| 1,3-Diene | Ni-Complex of Ligand L1 (a phosphoramidite) | Quantitative | High (Diastereoselective) | nih.gov |

| Styrene | Ni-Complex with Carbohydrate-derived Diarylphosphinites | Up to 97 | High | psu.edu |

Control of Geometric Isomerism (E/Z) in Branched Alkene Synthesis

Geometric isomerism, commonly referred to as E/Z or cis-trans isomerism, arises from restricted rotation around a carbon-carbon double bond. libretexts.orgwou.edu For an alkene to exhibit geometric isomerism, each carbon atom of the double bond must be attached to two different groups. docbrown.info The designation of an isomer as E (from the German entgegen, meaning opposite) or Z (from the German zusammen, meaning together) is determined by the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.orglibretexts.org The groups on each carbon of the double bond are assigned a priority (high or low) based on atomic number. If the high-priority groups are on the same side of the double bond, the isomer is Z; if they are on opposite sides, it is E. libretexts.orgstudymind.co.uk

Controlling the E/Z configuration in the synthesis of branched alkenes is crucial and can be achieved through various stereoselective strategies. The choice of reaction and reaction conditions can dictate which geometric isomer is formed preferentially. Methods such as the Wittig reaction can be tuned by selecting specific ylides and reaction conditions to favor either the E or Z isomer.

A practical example of controlling geometric isomerism is the stereoselective synthesis of (E)- and (Z)-2-bromo-2-pentene, a trisubstituted alkene structurally related to derivatives of 1-pentene, 2-(1-methylethyl). One effective method involves the decarboxylative elimination of α,β-dibromoalkanoic acids. tandfonline.com This approach provides a stereospecific route where the stereochemistry of the starting material directly determines the stereochemistry of the product. Specifically, the threo diastereomer of the dibromo acid eliminates to form the (E)-bromoalkene, while the erythro diastereomer yields the (Z)-bromoalkene.

The synthesis begins with the bromination of trans-2-methyl-2-pentenoic acid, which produces the threo-dibromide. This intermediate, upon treatment with sodium bicarbonate in DMF, undergoes stereospecific anti-elimination to yield (E)-2-bromo-2-pentene. tandfonline.com Conversely, starting from a different precursor to obtain the erythro dibromide would lead to the (Z)-isomer.

The table below outlines the key transformation in the stereoselective synthesis of (E)-2-bromo-2-pentene.

| Starting Material Diastereomer | Reaction/Conditions | Product Isomer | Yield (%) | Reference |

|---|---|---|---|---|

| threo-2,3-dibromo-2-methylpentanoic acid | Sodium Bicarbonate (NaHCO₃), DMF, 65°C | (E)-2-bromo-2-pentene | 70 (of the preceding acid) | tandfonline.com |

This level of control over geometric isomerism is fundamental in synthetic organic chemistry, ensuring that the target molecule is produced with the desired spatial arrangement and, consequently, the desired properties.

Reaction Mechanisms and Reactivity Studies of 1 Pentene, 2 1 Methylethyl

Electrophilic Addition Mechanisms

Electrophilic addition reactions to 1-Pentene (B89616), 2-(1-methylethyl) are characterized by the interaction of the electron-rich double bond with an electrophile. The regioselectivity and stereoselectivity of these reactions are heavily influenced by the steric bulk of the 2-position substituent.

Detailed Hydroboration Mechanisms and Their Selectivity

Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols. libretexts.org The first step, hydroboration, involves the addition of a borane (B79455) reagent across the double bond. This reaction is notable for its anti-Markovnikov regioselectivity and syn-stereospecificity. masterorganicchemistry.comlibretexts.org

The mechanism of hydroboration is a concerted process where the boron atom adds to the less sterically hindered carbon of the double bond, while a hydride shifts to the more substituted carbon. ucalgary.cayoutube.comchemistrysteps.com This occurs in a single step through a four-membered ring transition state. ucalgary.ca For 1-Pentene, 2-(1-methylethyl), the electrophilic boron atom adds to the terminal carbon (C-1) to minimize steric repulsion with the bulky isopropyl group at C-2. youtube.comredalyc.org The hydrogen atom simultaneously adds to the more substituted C-2. ucalgary.ca

This regioselectivity is a hallmark of the hydroboration reaction, driven by both steric and electronic factors. redalyc.orguwo.ca Sterically, the larger boron-containing group avoids the crowded environment of the secondary carbon. youtube.com Electronically, while there isn't a full carbocation formed, a partial positive charge develops on the more substituted carbon during the transition state, which is more stable. ucalgary.ca The subsequent oxidation step, typically with hydrogen peroxide in a basic solution, replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry. masterorganicchemistry.commasterorganicchemistry.combyjus.com

The selectivity of the hydroboration of 1-Pentene, 2-(1-methylethyl) can be significantly enhanced by using sterically hindered borane reagents instead of borane (BH₃) itself. masterorganicchemistry.comucalgary.ca Reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane (B86530) amplify the steric differences between the two carbons of the double bond, leading to a higher preference for addition at the terminal carbon. masterorganicchemistry.comredalyc.org

Table 1: Regioselectivity in Hydroboration of Alkenes with Various Boranes redalyc.orgresearchgate.net

| Alkene | Reagent | % Boron Addition at Less Substituted Carbon |

| 1-Hexene (B165129) | Diborane (B8814927) | 94% |

| 1-Hexene | 9-BBN | 99.9% |

| 2-Methyl-1-butene | Diborane | 99% |

| 2-Methyl-1-butene | 9-BBN | 99.8% |

| 4-Methyl-2-pentene (B213027) | Diborane | 57% |

| 4-Methyl-2-pentene | 9-BBN | 99.8% |

This interactive table demonstrates how increasing the steric bulk of the hydroborating agent generally increases the regioselectivity of the addition.

Mechanistic Pathways of Hydroamination Reactions

Hydroamination involves the addition of an N-H bond of an amine across a carbon-carbon double bond. libretexts.org Catalysis is required as the direct reaction is kinetically unfavorable. nih.gov For sterically hindered alkenes like 1-Pentene, 2-(1-methylethyl), these reactions are particularly challenging.

The mechanistic pathways are diverse and depend heavily on the catalyst system employed. libretexts.org With early transition metals or lanthanides, the reaction often proceeds via a "lanthanide-like" mechanism. nih.gov This involves the insertion of the alkene into a metal-amide (M-N) bond. For 1-Pentene, 2-(1-methylethyl), the steric hindrance would likely direct the regioselectivity, favoring the formation of a metal-carbon bond at the terminal carbon, leading to an anti-Markovnikov product.

Late transition metal catalysts can operate through several different mechanisms. libretexts.org One pathway involves the activation of the alkene, making it susceptible to nucleophilic attack by the amine. Another pathway involves the oxidative addition of the amine's N-H bond to the metal center, followed by migratory insertion of the alkene and reductive elimination. acs.org The significant steric hindrance of 1-Pentene, 2-(1-methylethyl) would disfavor pathways that require the coordination of the bulky substituted carbon to the metal center. nih.govnih.gov Recent developments have focused on photocatalytic methods to achieve anti-Markovnikov hydroamination via radical intermediates. acs.orgacs.org

Rhodium-Catalyzed Hydroformylation Mechanism Leading to Branched Aldehydes

Hydroformylation, or the oxo process, is an industrial reaction that adds a formyl group (-CHO) and a hydrogen atom across an alkene's double bond to produce aldehydes. mt.com The reaction is typically catalyzed by rhodium or cobalt complexes. libretexts.org The regioselectivity can be controlled to favor either linear or branched aldehydes. mt.com

For a terminal alkene like 1-Pentene, 2-(1-methylethyl), the formation of a branched aldehyde (2-formyl product) is of interest. The generally accepted mechanism for rhodium-catalyzed hydroformylation involves the following key steps: libretexts.orgrsc.org

Catalyst Activation: A rhodium precursor reacts with hydrogen and carbon monoxide to form the active catalyst, typically a rhodium-hydrido-carbonyl complex, such as HRh(CO)₂(PPh₃)₂. rsc.org

Olefin Coordination: The alkene, 1-Pentene, 2-(1-methylethyl), coordinates to the rhodium center.

Migratory Insertion: The alkene inserts into the rhodium-hydride bond. This is the regiochemistry-determining step. Insertion can occur in two ways:

1,2-Insertion: The hydride adds to C-2, and C-1 forms a bond with rhodium, leading to a linear alkyl-rhodium intermediate.

2,1-Insertion: The hydride adds to C-1, and C-2 forms a bond with rhodium, leading to a branched alkyl-rhodium intermediate.

CO Insertion: A carbonyl ligand inserts into the rhodium-alkyl bond to form an acyl intermediate.

Oxidative Addition & Reductive Elimination: Hydrogen gas adds to the complex, and the aldehyde product is eliminated, regenerating the catalyst. libretexts.org

To favor the branched aldehyde, the 2,1-insertion must be the preferred pathway. This is unusual for simple phosphine (B1218219) ligands, which typically favor the linear product due to sterics. mt.com However, specialized ligands, such as those with specific phosphite (B83602) or phospholane (B1222863) structures, can create a unique steric and electronic environment around the rhodium center that promotes the formation of the branched intermediate. acs.orgaminer.cn Computational and experimental studies have shown that subtle interactions, like CH−π interactions between the ligand and substrate, can stabilize the transition state leading to the branched product. acs.org

Table 2: Factors Influencing Regioselectivity in Hydroformylation researchgate.netrsc.orgresearchgate.netresearchgate.netmdpi.com

| Factor | Effect on Branched Aldehyde Formation | Rationale |

| Ligand Bulk | Can increase or decrease | Bulky ligands often favor linear products due to sterics, but specifically designed ligands can create pockets that favor branched transition states. |

| CO Pressure | High pressure often disfavors | High CO concentration can favor less bulky catalyst species which may lead to linear products. acs.org |

| Temperature | Varies with catalyst system | Higher temperatures can sometimes decrease selectivity. |

| Ligand Electronics | π-accepting ligands can influence | Strong π-accepting ligands can affect the energy of key intermediates and transition states. nih.gov |

This interactive table summarizes the key variables that can be tuned to control the outcome of the hydroformylation reaction.

Radical Reaction Mechanisms

Radical reactions of 1-Pentene, 2-(1-methylethyl) involve intermediates with unpaired electrons and are particularly relevant in atmospheric chemistry.

Gas-Phase Ozonolysis Kinetics and Criegee Intermediate Formation

Ozonolysis is the reaction of an alkene with ozone. wikipedia.org In the gas phase, this reaction is a significant atmospheric process. The mechanism, first proposed by Rudolf Criegee, involves several steps: wikipedia.orgorganic-chemistry.org

Initial Cycloaddition: Ozone undergoes a 1,3-dipolar cycloaddition with the double bond of 1-Pentene, 2-(1-methylethyl) to form an unstable primary ozonide (a molozonide). wikipedia.org

Decomposition: The primary ozonide rapidly decomposes via a retro-1,3-dipolar cycloaddition. For the asymmetrically substituted 1-Pentene, 2-(1-methylethyl), this cleavage can occur in two ways, but it will break the C-C and one O-O bond to yield two fragments: a carbonyl compound and a carbonyl oxide, also known as the Criegee intermediate (CI). wikipedia.orgresearchgate.net The cleavage of 1-Pentene, 2-(1-methylethyl) will produce formaldehyde (B43269) (from C-1) and 2-methyl-3-pentanone (B165389) oxide (a Criegee intermediate), or 2-methyl-3-pentanone (from C-2 and the rest of the molecule) and the simplest Criegee intermediate, CH₂OO.

Criegee Intermediate Fate: The excited Criegee intermediate can either be collisionally stabilized or decompose. Stabilized Criegee intermediates (sCIs) are important atmospheric oxidants. researchgate.netrsc.orgacs.org The stabilization of a CI is influenced by the size of the co-product carbonyl; a larger co-product can carry away more of the excess energy, increasing the stabilization yield of the CI. rsc.org

The kinetics of ozonolysis are rapid, making it an important atmospheric loss process for alkenes. The formation of Criegee intermediates is significant because their subsequent reactions can produce hydroxyl radicals (OH), a key atmospheric oxidant. researchgate.net

Atmospheric Reactions with Atomic Halogens: Addition vs. Abstraction

In the atmosphere, alkenes can react with atomic halogens like chlorine (Cl) and bromine (Br). These reactions can proceed through two main pathways: addition to the double bond or abstraction of an allylic hydrogen. pressbooks.publibretexts.org

Addition: The halogen atom adds to one of the carbons of the double bond, forming a haloalkyl radical. chemguide.co.ukscienceready.com.au For 1-Pentene, 2-(1-methylethyl), the addition will preferentially occur at the less substituted terminal carbon (C-1) to form a more stable secondary radical at C-2. This is the dominant pathway for reactions with Cl and Br atoms at atmospheric temperatures. pressbooks.pub

Cl• + CH₂=C(CH(CH₃)₂)CH₂CH₃ → •CH₂-C(Cl)(CH(CH₃)₂)CH₂CH₃ (minor) OR CH₂Cl-C•(CH(CH₃)₂)CH₂CH₃ (major)

Abstraction: The halogen atom can abstract a hydrogen atom from the position allylic to the double bond (C-3). This pathway is generally less favorable for Cl and Br compared to addition but can become more competitive for less reactive halogens or at higher temperatures. nih.gov

The resulting haloalkyl radical from the addition pathway will typically react further with molecular oxygen in the atmosphere, initiating a series of reactions that can contribute to the formation of ozone and other secondary air pollutants.

Cyclization and Rearrangement Mechanisms of 1-Pentene, 2-(1-methylethyl)

The reactivity of branched olefins such as 1-Pentene, 2-(1-methylethyl) is characterized by a variety of potential transformations, including cyclization and isomerization. These reactions are of significant interest in organic synthesis for the creation of new molecular frameworks. This section explores the mechanistic pathways of intramolecular nucleophilic cyclization, drawing parallels from studies on perfluoroalkenes, and delves into the well-documented isomerization processes that branched olefins undergo.

Intramolecular Nucleophilic Cyclization in Branched Perfluoroalkenes

In a hypothetical scenario, a perfluorinated derivative of 1-Pentene, 2-(1-methylethyl) bearing a nucleophilic group at a suitable position could undergo intramolecular cyclization. The reaction would likely proceed via a nucleophilic attack on one of the carbon atoms of the double bond, leading to the formation of a cyclic intermediate. The regioselectivity of this attack would be governed by both steric and electronic factors.

Research on the cyclization of N-alkyne-substituted pyrrole (B145914) esters provides insights into the mechanistic possibilities. beilstein-journals.org In these systems, the reaction can proceed through different pathways, such as 6-exo-dig or 6-endo-dig cyclization, depending on the electronic nature of the substituents. beilstein-journals.org An intramolecular nucleophilic attack on an activated triple bond leads to the formation of various heterocyclic compounds. beilstein-journals.org This highlights the importance of substrate geometry and the nature of the activating group in determining the reaction outcome.

Isomerization Processes of Branched Olefins

The isomerization of olefins, which involves the migration of the carbon-carbon double bond, is a fundamental process in organic chemistry. researchgate.net For branched olefins like 1-Pentene, 2-(1-methylethyl), isomerization can lead to a mixture of more thermodynamically stable internal olefins. This process is often catalyzed by solid acid catalysts, such as silica-alumina. googleapis.com

The isomerization of a normal alpha olefin (NAO) over a solid acid catalyst can result in both the migration of the double bond and structural reorganization of the alkyl chain, leading to increased branching. regulations.gov The operating temperature for such isomerizations typically ranges from 70° to 140° C. googleapis.com The goal of these processes is often to produce a mixture of internal olefin isomers while minimizing the residual alpha olefin content. googleapis.com

Modern synthetic methods have also enabled contra-thermodynamic positional isomerization of olefins. acs.org One such method utilizes a light-driven process involving photoredox and chromium cocatalysis to convert a more substituted, thermodynamically stable olefin into a less substituted, less stable isomer. acs.org This is achieved through the formation of an allylchromium(III) intermediate, which then undergoes regioselective protodemetalation. acs.org

The table below summarizes key aspects of olefin isomerization processes.

| Process | Catalyst/Conditions | Key Features | Outcome |

| Double-Bond Isomerization | Solid acid silica-alumina catalyst, 70-140°C googleapis.com | Typically reduces alpha-olefin content to less than 10 weight percent. googleapis.com | Formation of a mixture of more stable internal olefin isomers. googleapis.com |

| Contra-Thermodynamic Isomerization | Photoredox and Chromium cocatalysis, light-driven acs.org | Involves stepwise PCET activation and formation of an allylchromium(III) intermediate. acs.org | Isomerization to a less thermodynamically stable alkene product. acs.org |

| Skeletal Isomerization | Solid acid catalysts (e.g., zeolites) regulations.gov | Can occur alongside double-bond migration, leading to structural reorganization of the alkyl chain. regulations.gov | Formation of branched isomers. regulations.gov |

Advanced Analytical and Spectroscopic Characterization of 1 Pentene, 2 1 Methylethyl

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of 1-Pentene (B89616), 2-(1-methylethyl) at an atomic level. By interacting with electromagnetic radiation, molecules yield unique spectra that serve as fingerprints, revealing the connectivity of atoms and the types of chemical bonds present.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-Pentene, 2-(1-methylethyl) will show distinct signals for each non-equivalent proton. The chemical shift (δ) of these signals is influenced by the local electronic environment of the protons. Protons attached to the double bond are expected to appear at a higher chemical shift (downfield) compared to those on the saturated alkyl portions of the molecule. oregonstate.edudocbrown.info The splitting of signals into multiplets is governed by the (n+1) rule, where 'n' is the number of adjacent non-equivalent protons. docbrown.info

Based on the structure of 1-Pentene, 2-(1-methylethyl), the following proton environments and their expected spectral characteristics can be predicted.

| Protons (Label) | Chemical Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| a | =CH₂ (vinylic) | ~4.7 - 4.9 | Singlet (or very narrow multiplet) | 2H |

| b | -CH- (allylic, methine) | ~2.0 - 2.4 | Multiplet | 1H |

| c | -CH₂- (allylic) | ~1.9 - 2.1 | Triplet | 2H |

| d | -CH(CH₃)₂ (methine) | ~1.6 - 1.9 | Multiplet | 1H |

| e | -CH₂- | ~1.3 - 1.5 | Sextet | 2H |

| f | -CH(CH₃)₂ | ~0.9 - 1.1 | Doublet | 6H |

| g | -CH₃ (terminal) | ~0.8 - 1.0 | Triplet | 3H |

Predicted values are based on typical chemical shifts for similar structural motifs. oregonstate.edudocbrown.infochemicalbook.comchemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Given the molecular structure, eight distinct signals are expected, corresponding to the eight carbon atoms in unique chemical environments. Carbons involved in the double bond typically resonate at higher chemical shifts (110-150 ppm) compared to saturated (sp³) carbons (10-60 ppm). docbrown.infooregonstate.educompoundchem.com

| Carbon Atom | Chemical Environment | Predicted Chemical Shift (δ, ppm) |

| C1 | =CH₂ | ~110 - 115 |

| C2 | =C< | ~145 - 150 |

| C3 | -CH₂- | ~30 - 35 |

| C4 | -CH₂- | ~20 - 25 |

| C5 | -CH₃ | ~13 - 16 |

| C6 | -CH(CH₃)₂ | ~30 - 35 |

| C7, C8 | -CH(CH₃)₂ | ~20 - 25 |

Predicted values are based on typical chemical shifts for alkenes and alkyl groups. docbrown.infooregonstate.edudocbrown.info

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of 1-Pentene, 2-(1-methylethyl) is characterized by absorption bands corresponding to the stretching and bending vibrations of its bonds. Key absorptions are expected for the C=C double bond and the various types of C-H bonds (vinylic and aliphatic). The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the molecule. docbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The technique relies on the inelastic scattering of monochromatic light. nih.gov Non-polar bonds, such as the C=C bond in alkenes, often produce strong signals in Raman spectra, making it particularly useful for identifying this functional group. libretexts.org

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| C-H stretch (vinylic) | =C-H | 3050 - 3150 | Medium | Medium |

| C-H stretch (aliphatic) | -C-H | 2850 - 3000 | Strong | Strong |

| C=C stretch | C=C | 1640 - 1680 | Medium-Weak | Strong |

| C-H bend (vinylic, out-of-plane) | =CH₂ | 890 - 910 | Strong | Weak |

| C-H bend (aliphatic) | -CH₃, -CH₂- | 1370 - 1470 | Medium | Medium |

Data compiled from typical values for alkenes found in various spectroscopic sources. docbrown.infochemicalbook.comspectrabase.com

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Upon ionization in the mass spectrometer, 1-Pentene, 2-(1-methylethyl) will form a molecular ion (M⁺•), whose m/z value corresponds to the molecular weight of the compound (112). This energetically unstable molecular ion undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals. chemguide.co.uk The fragmentation pattern is characteristic of the molecule's structure. For branched alkenes, fragmentation often occurs at the branched points and allylic positions due to the increased stability of the resulting carbocations. libretexts.orgdocbrown.info

| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss | Significance |

| 112 | [C₈H₁₆]⁺• | - | Molecular Ion (M⁺•) |

| 97 | [C₇H₁₃]⁺ | •CH₃ | Loss of a methyl radical |

| 83 | [C₆H₁₁]⁺ | •C₂H₅ | Loss of an ethyl radical |

| 69 | [C₅H₉]⁺ | •C₃H₇ | Loss of a propyl radical |

| 57 | [C₄H₉]⁺ | •C₄H₇ | Cleavage forming a stable tert-butyl-like cation |

| 43 | [C₃H₇]⁺ | •C₅H₉ | Loss of a pentenyl radical, forming an isopropyl cation |

This table presents a plausible fragmentation pattern based on the principles of mass spectrometry for branched alkenes. docbrown.infomassbank.euyoutube.com

Advanced Chromatographic Methods for Purity and Isomer Analysis

Chromatographic techniques are essential for separating components of a mixture, allowing for the assessment of a compound's purity and the identification of any isomers or impurities.

Gas chromatography (GC) is the premier method for analyzing volatile organic compounds like 1-Pentene, 2-(1-methylethyl). In GC, the sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases.

The purity of a 1-Pentene, 2-(1-methylethyl) sample can be determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all peaks. The technique is also highly effective in separating it from its structural isomers. The retention time of the compound is a characteristic property under specific GC conditions. Non-polar retention indices are standardized measures of retention, with reported values for this compound in the range of 744 to 754. chemeo.com

In Situ Spectroscopic Studies for Reaction Monitoring and Kinetic Analysis

In situ spectroscopic techniques, such as FTIR (ReactIR) and NMR, allow for the real-time monitoring of chemical reactions as they occur, without the need for sample extraction. mdpi.comrsc.org These methods are invaluable for understanding reaction mechanisms and determining reaction kinetics.

For reactions involving 1-Pentene, 2-(1-methylethyl), such as hydrogenation, epoxidation, or polymerization, in situ spectroscopy can be used to track the concentration of the reactant, intermediates, and products over time. nih.gov For example, using in situ FTIR, the disappearance of the characteristic C=C stretching vibration (~1650 cm⁻¹) of the starting alkene and the appearance of new bands corresponding to the product could be monitored. rsc.org This real-time data allows for the calculation of reaction rates and the elucidation of kinetic parameters, providing deep insights into the reaction mechanism. researchgate.netuniversityofgalway.ienih.gov

Computational Chemistry and Theoretical Investigations of 1 Pentene, 2 1 Methylethyl

Quantum Mechanical (QM) and Density Functional Theory (DFT) Studies of Electronic Structure

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of molecules. For 1-Pentene (B89616), 2-(1-methylethyl), a DFT study would reveal the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the nature of the chemical bonds.

The electronic structure of an alkene is dominated by the π-bond of the C=C double bond. In 1-Pentene, 2-(1-methylethyl), the double bond is at a terminal position and is substituted with an isopropyl group and a propyl group. The electron-donating nature of the alkyl groups influences the electron density of the π-bond. Theoretical studies on other branched alkenes have shown that alkyl substituents can affect the stability and reactivity of the double bond.

A typical DFT calculation for 1-Pentene, 2-(1-methylethyl) would involve optimizing the molecular geometry to find the lowest energy conformation. Subsequent calculations would yield the molecular orbital energies. The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and its tendency to undergo electronic transitions.

| Property | Description | Expected Value/Characteristic for 1-Pentene, 2-(1-methylethyl) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relatively high due to the electron-donating alkyl groups. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Typical for an alkene, but influenced by the substitution pattern. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap compared to less substituted alkenes, indicating higher reactivity. |

| Electron Density | Distribution of electrons within the molecule. | Higher electron density around the C=C double bond. |

| Dipole Moment | A measure of the polarity of the molecule. | A small, non-zero dipole moment due to the asymmetry of the molecule. |

Mechanistic Elucidation through Computational Reaction Pathway Analysis

Computational reaction pathway analysis is a powerful technique to understand the mechanisms of chemical reactions. For 1-Pentene, 2-(1-methylethyl), this would involve modeling its reactions with various reagents and calculating the energy profiles of the possible reaction pathways. This allows for the identification of transition states and intermediates, and the determination of activation energies, which govern the reaction rates.

Studies on the reactivity of other branched alkenes, such as methylbutenes, have highlighted the importance of the double bond in governing their reaction pathways. For 1-Pentene, 2-(1-methylethyl), reactions would likely be initiated at the electron-rich double bond. For example, in an electrophilic addition reaction, the electrophile would attack the terminal carbon of the double bond, leading to the formation of a tertiary carbocation intermediate, which is relatively stable.

Computational studies on the cracking of branched alkenes have shown that the formation of stable carbenium ion intermediates is a key step. nih.govacs.orgugent.be For 1-Pentene, 2-(1-methylethyl), protonation of the double bond would lead to a tertiary carbocation, which could then undergo various rearrangements or elimination reactions. The specific pathways and their relative energies could be elucidated through detailed computational analysis.

Theoretical Modeling of Conformational and Reactive Behavior

The conformational flexibility of 1-Pentene, 2-(1-methylethyl) can be investigated using theoretical modeling. The molecule has several single bonds around which rotation can occur, leading to different conformers with varying energies. Computational methods can be used to identify the most stable conformers and the energy barriers for interconversion between them.

The reactive behavior of 1-Pentene, 2-(1-methylethyl) is intrinsically linked to its structure. As a branched alkene, its reactivity is influenced by both the presence of the double bond and the steric hindrance from the bulky isopropyl group. Theoretical models can predict the preferred sites of attack for different reagents and the stereochemical outcomes of reactions. For example, in reactions involving bulky reagents, the approach to the double bond may be sterically hindered, leading to lower reaction rates or different product distributions compared to less branched alkenes.

Prediction and Calculation of Chemical Thermodynamic Properties of Alkene Isomer Groups

The thermodynamic properties of 1-Pentene, 2-(1-methylethyl), such as its enthalpy of formation, entropy, and heat capacity, can be estimated using computational methods. One of the most widely used methods for this purpose is the Benson group additivity method. wikipedia.orgwikipedia.org This method is based on the principle that the thermodynamic properties of a molecule can be calculated by summing the contributions of its constituent groups.

The Benson group increment theory assigns a specific value for each group, which is a polyvalent atom and its ligands. wikipedia.org To calculate the thermodynamic properties of 1-Pentene, 2-(1-methylethyl), the molecule would be dissected into its constituent groups.

The following table lists the Benson groups present in 1-Pentene, 2-(1-methylethyl) and their corresponding enthalpy of formation values at 298 K.

| Group | Description | Enthalpy of Formation (kcal/mol at 298 K) |

| C-(C)(H)3 | A primary carbon bonded to one other carbon and three hydrogens. | -10.20 |

| C-(C)2(H)2 | A secondary carbon bonded to two other carbons and two hydrogens. | -4.95 |

| C-(C)3(H) | A tertiary carbon bonded to three other carbons and one hydrogen. | -1.90 |

| Cd-(C)2 | A double-bonded carbon bonded to two other carbons. | 10.34 |

| Cd-(H)2 | A terminal double-bonded carbon bonded to two hydrogens. | 6.26 |

By summing the contributions of each group, the enthalpy of formation of 1-Pentene, 2-(1-methylethyl) can be estimated. It is important to note that corrections for non-nearest neighbor interactions and stereochemistry may also need to be applied for more accurate calculations. wikipedia.orgwikipedia.org

Future Research Directions and Emerging Areas for 1 Pentene, 2 1 Methylethyl Studies

Development of Novel Catalytic Systems for Sustainable Synthesis

The synthesis of specialty olefins like 1-Pentene (B89616), 2-(1-methylethyl) is intrinsically linked to the efficacy of catalytic systems. Future research is poised to move beyond traditional methods towards more sustainable and efficient catalytic processes. The dimerization of related alpha-olefins such as 1-butene, 1-pentene, and 1-hexene (B165129) often utilizes transition metal complexes, particularly those based on zirconium and neodymium, activated by co-catalysts like methylaluminoxane (B55162) (MAO). mdpi.comhhu.de For instance, studies have shown that zirconocene (B1252598) dichlorides activated with a minimal amount of MAO can selectively dimerize α-olefins. hhu.de

Future investigations should focus on developing next-generation catalysts that offer higher activity, selectivity, and longevity, while operating under milder, more environmentally friendly conditions. mdpi.comacs.org Key areas of exploration include:

Post-Metallocene Catalysts: Research into post-metallocene catalysts, such as those with [ONNO]-type or [OSSO]-type ligands, has shown promise for highly regioselective oligomerization of other alkenes like 1-hexene. mdpi.com Applying these sophisticated ligand designs to the synthesis of 1-Pentene, 2-(1-methylethyl) could lead to catalysts with superior control over the product distribution.

Single-Site Catalysts: The development of well-defined single-site catalysts can provide unprecedented control over polymerization and oligomerization reactions. researchgate.net Investigating these systems could enable the precise synthesis of the target molecule, minimizing the formation of unwanted isomers and byproducts.

Bimetallic and Nanocatalysts: Exploring bimetallic complexes and nanoparticle-based catalysts may unlock novel reactivity and efficiency. Bimetallic systems have demonstrated increased alkene conversion rates in oligomerization reactions. mdpi.com

Table 1: Overview of Catalytic Systems for Alkene Oligomerization

| Catalyst Type | Metal Center | Co-catalyst/Activator | Key Advantages | Relevant Research |

|---|---|---|---|---|

| Metallocene | Zirconium (Zr), Hafnium (Hf) | Methylaluminoxane (MAO) | High activity, control over polymer tacticity. mdpi.com | Oligomerization of 1-pentene. mdpi.com |

| Post-Metallocene | Zirconium (Zr), Hafnium (Hf) | Modified MAO (dMMAO) | High regioselectivity, produces terminal vinylidene groups. mdpi.com | Oligomerization of 1-hexene. mdpi.com |

| Ziegler-Natta | Titanium (Ti), Hafnium (Hf) | MgCl₂ Support | Produces highly isotactic polymers. mdpi.com | Copolymerization of 4-methyl-1-pentene. mdpi.com |

| Lanthanide Complexes | Neodymium (Nd) | Dialkylmagnesium | Active in oligomerization of higher α-olefins. hhu.de | Oligomerization of 1-octene. hhu.de |

Exploration of Unprecedented Reaction Pathways and Mechanistic Insights

A deeper understanding of the reaction mechanisms governing the formation and subsequent reactions of 1-Pentene, 2-(1-methylethyl) is crucial for innovation. While the dimerization of 3-methyl-1-butene (B165623) to form related structures is known, the specific pathways for generating 1-Pentene, 2-(1-methylethyl) are less explored. hhu.de Future research should aim to elucidate these mechanisms and discover new transformations.

Promising areas for investigation include:

Photochemical Synthesis: Photoredox catalysis, which uses visible light to drive chemical reactions, offers a powerful tool for generating reactive intermediates like alkene radical cations. acs.org Exploring the use of dual catalytic systems, combining a photosensitizer with a metal catalyst, could open new pathways for the synthesis and functionalization of 1-Pentene, 2-(1-methylethyl) under mild conditions. acs.org

Mechanistic Labeling Studies: Employing isotopic labeling experiments, for example with deuterium-labeled reagents, can provide definitive insights into reaction pathways, bond formations, and rearrangements. acs.orgcaltech.edu Such studies would be invaluable in understanding the precise steps of catalytic dimerization and oligomerization. caltech.edu

Computational Modeling: Theoretical calculations and computational chemistry can model reaction intermediates and transition states, providing a detailed picture of the reaction energy landscape. acs.org This can help rationalize observed regioselectivity and guide the design of catalysts and reaction conditions for desired outcomes.

Design of Advanced Polymeric Materials with Tailored Performance

The unique branched structure of 1-Pentene, 2-(1-methylethyl) makes it an intriguing candidate as a monomer or comonomer for creating advanced polymers. Research in this area could lead to materials with novel combinations of properties. ethz.ch The well-studied polymer Poly(4-methyl-1-pentene) (PMP), known for its high transparency, low density, and excellent gas permeability, serves as a model for what might be achieved. mdpi.com

Future research should focus on:

Copolymerization: Investigating the copolymerization of 1-Pentene, 2-(1-methylethyl) with other α-olefins (e.g., ethylene, propylene, 1-butene) could yield a new class of materials. google.com As seen with PMP, incorporating comonomers can significantly alter properties like crystallinity, flexibility, and toughness. mdpi.comgoogle.com

Functionalized Polymers: A significant frontier in polymer science is the incorporation of functional groups. researchgate.net Research could explore the copolymerization of 1-Pentene, 2-(1-methylethyl) with polar monomers to create functionalized polyolefins. These materials could have enhanced properties such as improved adhesion, wettability, or serve as platforms for further chemical modification. mdpi.com

Structure-Property Relationships: A systematic study is needed to connect the molecular architecture of polymers derived from 1-Pentene, 2-(1-methylethyl) to their macroscopic properties. This involves synthesizing a range of homopolymers and copolymers and characterizing their thermal, mechanical, and optical properties to build a comprehensive understanding that can guide the design of materials for specific applications. minarjournal.com

Comprehensive Environmental Risk Assessment and Green Chemistry Approaches

As with any chemical substance, a thorough evaluation of the environmental and health profile of 1-Pentene, 2-(1-methylethyl) is essential for responsible development. This involves both assessing potential risks and designing inherently safer and more sustainable processes. acs.orgnih.gov

Key future directions include:

Toxicological and Ecotoxicological Studies: Comprehensive data on the potential environmental fate and toxicity of 1-Pentene, 2-(1-methylethyl) and its potential degradation products are needed. This aligns with global efforts to assess the risks of industrial chemicals. canada.cafederalregister.goveuropa.eu While some data may exist for related isomers, a specific assessment for this compound is required. haz-map.com

Green Synthesis Routes: The principles of green chemistry should guide the development of manufacturing processes. mdpi.com This includes using safer solvents, reducing energy consumption, and minimizing waste. acs.orggoogle.com For example, developing one-pot, multi-step reactions or solvent-free reaction conditions, such as mechanochemistry (grinding), can significantly reduce the environmental footprint of synthesis. mdpi.commygreenlab.org

Table 2: Chemical Compound Information

| Compound Name | CAS Number | Molecular Formula |

| 1-Pentene, 2-(1-methylethyl) | 16746-02-4 | C₈H₁₆ |

| 1-Pentene | 109-67-1 | C₅H₁₀ |

| 1-Hexene | 592-41-6 | C₆H₁₂ |

| 1-Octene | 111-66-0 | C₈H₁₆ |

| 3-Methyl-1-butene | 563-45-1 | C₅H₁₀ |

| 4-Methyl-1-pentene | 691-37-2 | C₆H₁₂ |

| Methylaluminoxane (MAO) | 120133-04-6 | (Al(CH₃)O)ₙ |

| Zirconocene dichloride | 1291-32-3 | C₁₀H₁₀Cl₂Zr |

| Poly(4-methyl-1-pentene) | 25068-26-2 | (C₆H₁₂)ₙ |

Table 3: Properties of 1-Pentene, 2-(1-methylethyl)

| Property | Value | Source |

| Molecular Weight | 112.2126 g/mol | nist.gov |

| CAS Registry Number | 16746-02-4 | nist.gov |

| Normal Boiling Point (Tb) | 378.56 K | chemeo.com |

| Critical Temperature (Tc) | 552.61 K | chemeo.com |

| Critical Pressure (Pc) | 2681.86 kPa | chemeo.com |

| Enthalpy of Vaporization (hvap) | 32.42 kJ/mol | chemeo.com |

| Octanol/Water Partition Coefficient (logp) | 2.999 | chemeo.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.